3-methyl-1-propyl-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
3-methyl-1-propyl-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that contains a pyrazole ring substituted with a thiophene moietyThe presence of the thiophene ring, a sulfur-containing five-membered aromatic ring, adds to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-propyl-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid derivative reacts with a halogenated pyrazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-propyl-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated, nitrated thiophene derivatives.
Scientific Research Applications
3-methyl-1-propyl-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the presence of the thiophene ring.
Material Science: Thiophene-containing compounds are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-methyl-1-propyl-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit kinases or modulate receptor activity, leading to its observed biological effects . The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but with different pharmacological properties.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene ring.
Uniqueness
3-methyl-1-propyl-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole and thiophene rings, which may confer distinct biological activities and chemical properties compared to other thiophene-containing compounds .
Properties
Molecular Formula |
C12H17N3S |
---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
3-methyl-1-propyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C12H17N3S/c1-3-6-15-9-12(10(2)14-15)13-8-11-5-4-7-16-11/h4-5,7,9,13H,3,6,8H2,1-2H3 |
InChI Key |
DUNYPZQPGLGMJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CC=CS2 |
Origin of Product |
United States |
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